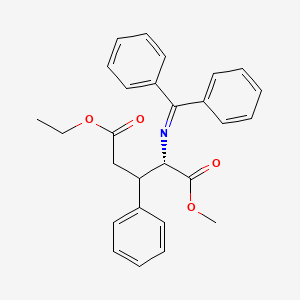
5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is an organic compound with a complex structure. It is a derivative of L-glutamate, a key amino acid in various metabolic pathways. The compound is characterized by the presence of ethyl, methyl, diphenylmethylidene, and phenyl groups attached to the L-glutamate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate typically involves multiple steps, starting from L-glutamate. The key steps include:
Protection of the amino group: The amino group of L-glutamate is protected using a suitable protecting group to prevent unwanted reactions.
Formation of the diphenylmethylidene group: This involves the reaction of the protected L-glutamate with benzophenone derivatives under acidic conditions.
Introduction of the ethyl and methyl groups: These groups are introduced through alkylation reactions using ethyl and methyl halides.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and diphenylmethylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating metabolic pathways involving L-glutamate.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate involves its interaction with specific molecular targets, such as enzymes and receptors involved in glutamate metabolism. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethyl 1-methyl N-(benzylidene)-3-phenyl-L-glutamate
- 5-Ethyl 1-methyl N-(phenylmethylidene)-3-phenyl-L-glutamate
Uniqueness
5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is unique due to the presence of the diphenylmethylidene group, which imparts distinct chemical properties and biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
651321-97-0 |
|---|---|
Molekularformel |
C27H27NO4 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
5-O-ethyl 1-O-methyl (2S)-2-(benzhydrylideneamino)-3-phenylpentanedioate |
InChI |
InChI=1S/C27H27NO4/c1-3-32-24(29)19-23(20-13-7-4-8-14-20)26(27(30)31-2)28-25(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,26H,3,19H2,1-2H3/t23?,26-/m0/s1 |
InChI-Schlüssel |
DPQUHQWWPXFIFZ-NASUQTAISA-N |
Isomerische SMILES |
CCOC(=O)CC(C1=CC=CC=C1)[C@@H](C(=O)OC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C(C(=O)OC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


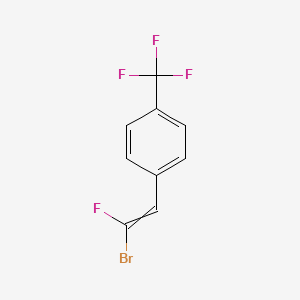
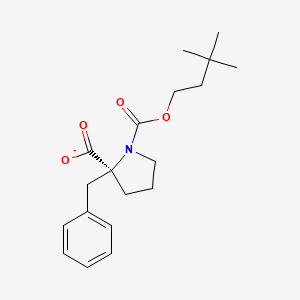
![Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]-](/img/structure/B12596281.png)
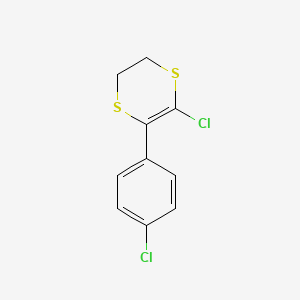
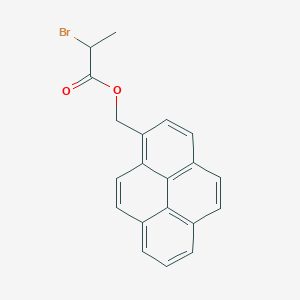

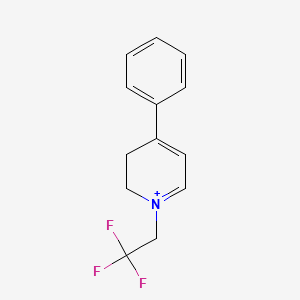
![Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate](/img/structure/B12596323.png)
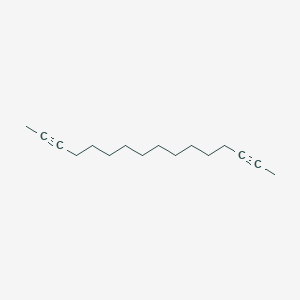
![Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate](/img/structure/B12596333.png)
![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)

![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
![Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12596353.png)
